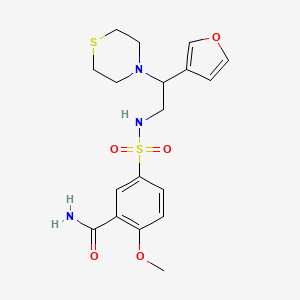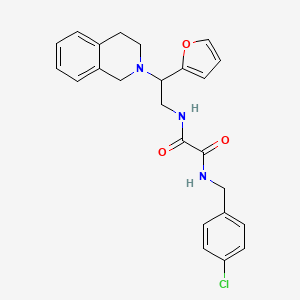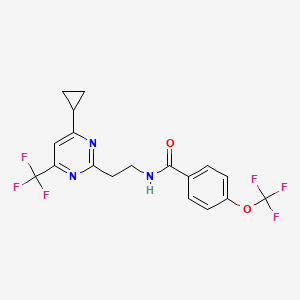![molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7](/img/structure/B2949009.png)
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is a derivative of isoindole-1,3-dione and contains a phenylpiperazine moiety, which is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product is of high purity and free from impurities.
化学反应分析
Types of Reactions
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: : The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis.
Biology: : It is studied for its biological activity, particularly its potential as an anticancer agent.
Medicine: : CPI-613 is being investigated for its therapeutic potential in treating various types of cancer.
Industry: : The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect mitochondrial function and induce apoptosis in cancer cells.
相似化合物的比较
2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure and biological activity. Similar compounds include other isoindole-1,3-dione derivatives and phenylpiperazine derivatives. These compounds may have similar mechanisms of action but differ in their chemical structure and potency.
List of Similar Compounds
Isoindole-1,3-dione derivatives
Phenylpiperazine derivatives
Other anticancer agents with similar functional groups
属性
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHKMOSYQFOBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (1R,2S,3R,4S,5S,6R)-3-amino-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2948926.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)
![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)
![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)

![N-[4-(chloroacetyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2948938.png)
![2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2948939.png)





